An In-depth Technical Guide on the Core Mechanism of Action of N-Methyl-3-(piperidin-4-YL)benzamide and its Analogs
An In-depth Technical Guide on the Core Mechanism of Action of N-Methyl-3-(piperidin-4-YL)benzamide and its Analogs
Introduction
N-Methyl-3-(piperidin-4-YL)benzamide represents a core chemical scaffold that is integral to a diverse range of pharmacologically active compounds. While dedicated research on the specific molecule "N-Methyl-3-(piperidin-4-YL)benzamide" is not extensively available in public literature, its structural motif is a key component in molecules designed to interact with various biological targets. This guide provides a comprehensive overview of the mechanisms of action for several classes of compounds that share the piperidinyl-benzamide core, reflecting the versatility of this scaffold in drug discovery. The information presented is intended for researchers, scientists, and drug development professionals.
I. Serotonin 5-HT1F Receptor Agonism for Migraine Treatment
A significant application of the piperidinyl-benzamide scaffold is in the development of selective serotonin 5-HT1F receptor agonists for the treatment of migraine.[1] The replacement of a traditional indole nucleus with a monocyclic phenyl ketone moiety has led to the generation of potent and highly selective 5-HT1F receptor agonists.[1]
Mechanism of Action
Selective 5-HT1F receptor agonists are believed to exert their anti-migraine effects by inhibiting the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), from trigeminal nerve endings. This action is thought to reduce the neurogenic inflammation associated with migraine attacks. The agonism at the 5-HT1F receptor leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.
Signaling Pathway
Caption: Signaling pathway of 5-HT1F receptor agonists.
Quantitative Data
| Compound Series | Target | Bioactivity |
| N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide derivatives | 5-HT1F Receptor | Potent and selective agonists[1] |
| 2-F-phenyl series | 5-HT1F Receptor | Potent and selective agonists[1] |
| N-2-pyridyl series | 5-HT1F Receptor | Potent and selective agonists[1] |
Experimental Protocols
Receptor Binding Assays:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant 5-HT1F receptor.
-
Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [3H]-LY334370) and varying concentrations of the test compound.
-
Separation and Detection: Bound and free radioligand are separated by filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Functional Assays (cAMP Inhibition):
-
Cell Culture: Cells expressing the 5-HT1F receptor are cultured and seeded in appropriate plates.
-
Compound Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) followed by the addition of varying concentrations of the test compound.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin.
-
cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibitory effect (EC50) is calculated.
II. CCR3 Receptor Antagonism for Inflammatory Diseases
Derivatives of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide have been identified as novel and potent antagonists of the C-C chemokine receptor 3 (CCR3).[2] CCR3 is a key receptor involved in the recruitment of eosinophils and is a therapeutic target for inflammatory diseases such as asthma.
Mechanism of Action
These compounds act as antagonists at the CCR3 receptor, inhibiting the binding of its natural ligands, such as eotaxin. By blocking this interaction, the compounds prevent the downstream signaling events that lead to eosinophil chemotaxis and activation, thereby reducing the inflammatory response. A primary downstream effect that is often measured is the inhibition of eotaxin-induced calcium influx.[2]
Signaling Pathway
Caption: Signaling pathway of CCR3 receptor antagonists.
Quantitative Data
| Compound | Target | Bioactivity (IC50) | Assay |
| exo-N-{8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}biphenyl-2-carboxamide | CCR3 | 0.020 µM | Eotaxin-induced Ca2+ influx[2] |
Experimental Protocols
Calcium Influx Assay:
-
Cell Loading: CCR3-expressing cells (e.g., preB cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The loaded cells are incubated with varying concentrations of the antagonist compound.
-
Agonist Stimulation: The cells are then stimulated with a CCR3 agonist, such as eotaxin.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium influx (IC50) is determined.
III. δ-Opioid Receptor Agonism for Depression and Pain
The piperidinyl-benzamide scaffold is also present in potent and selective δ-opioid receptor agonists, such as N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide.[3] These compounds have been investigated for their potential as antidepressants and anxiolytics.
Mechanism of Action
These compounds act as full agonists at the δ-opioid receptor.[3] Similar to other opioid receptors, the δ-opioid receptor is a G-protein coupled receptor that, upon activation, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This modulation of neuronal excitability is believed to underlie the therapeutic effects of δ-opioid agonists.
Signaling Pathway
Caption: Signaling pathway of δ-opioid receptor agonists.
Quantitative Data
| Compound | Target | Bioactivity (IC50) | Selectivity (µ/δ) | Selectivity (κ/δ) |
| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a) | δ-Opioid Receptor | 0.87 nM | 4370 | 8590[3] |
Experimental Protocols
Radioligand Binding Assay:
-
Membrane Preparation: Brain tissue (e.g., rat brain) or membranes from cells expressing the δ-opioid receptor are prepared.
-
Incubation: Membranes are incubated with a selective δ-opioid radioligand (e.g., [3H]naltrindole) in the presence of varying concentrations of the test compound.
-
Separation and Counting: The reaction is terminated by filtration, and the bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: IC50 values are calculated from the concentration-response curves.
[35S]GTPγS Binding Assay:
-
Membrane Preparation: Membranes from cells expressing the δ-opioid receptor are used.
-
Incubation: Membranes are incubated with GDP, [35S]GTPγS, and varying concentrations of the test compound.
-
Filtration and Detection: The reaction is stopped by filtration, and the amount of [35S]GTPγS bound to the G-proteins is quantified.
-
Data Analysis: The concentration of the agonist that stimulates 50% of the maximal [35S]GTPγS binding (EC50) is determined.
IV. NLRP3 Inflammasome Inhibition for Autoinflammatory Diseases
The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which is structurally related to piperidinyl-benzamides, has been explored for the development of NLRP3 inflammasome inhibitors.[4] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system and is implicated in a variety of inflammatory diseases.
Mechanism of Action
These compounds inhibit the activation of the NLRP3 inflammasome, which in turn prevents the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 is responsible for the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as inducing a form of programmed cell death called pyroptosis. By inhibiting NLRP3, these compounds effectively block these downstream inflammatory events.[4]
Signaling Pathway
Caption: Inhibition of the NLRP3 inflammasome signaling pathway.
Quantitative Data
| Compound | Bioactivity | Concentration |
| 9 | Inhibition of NLRP3-dependent pyroptosis | ~30% |
| 13 | Inhibition of NLRP3-dependent pyroptosis | ~25% |
| 18 | Inhibition of NLRP3-dependent pyroptosis | ~20% |
Experimental Protocols
IL-1β Release Assay:
-
Cell Priming: Human monocytic cells (e.g., THP-1) are differentiated into macrophages and primed with lipopolysaccharide (LPS).
-
Compound Treatment: The primed cells are treated with varying concentrations of the test compounds.
-
NLRP3 Activation: The NLRP3 inflammasome is activated with a second signal, such as ATP.
-
Supernatant Collection: The cell culture supernatant is collected.
-
IL-1β Measurement: The concentration of IL-1β in the supernatant is quantified by ELISA.
-
Data Analysis: The inhibitory effect of the compounds on IL-1β release is determined.
Pyroptosis Assay (LDH Release):
-
Cell Treatment: Macrophages are primed and treated with test compounds as described above.
-
NLRP3 Activation: The inflammasome is activated with ATP.
-
Supernatant Collection: The cell culture supernatant is collected.
-
LDH Measurement: The activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells, is measured in the supernatant using a colorimetric assay.
-
Data Analysis: The reduction in LDH release in the presence of the compounds is used as a measure of pyroptosis inhibition.
The N-Methyl-3-(piperidin-4-YL)benzamide core and its related structures are privileged scaffolds in medicinal chemistry, enabling the development of molecules that can selectively target a wide array of proteins involved in diverse disease pathologies. From G-protein coupled receptors like the 5-HT1F, CCR3, and δ-opioid receptors to intracellular protein complexes like the NLRP3 inflammasome, these compounds demonstrate remarkable versatility. The data and experimental protocols summarized in this guide highlight the key mechanisms through which these compounds exert their pharmacological effects, providing a valuable resource for researchers in the field of drug discovery and development. Further exploration of this chemical space is likely to yield additional novel therapeutics for a range of unmet medical needs.
References
- 1. Discovery of selective N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide-based 5-HT₁ F receptor agonists: Evolution from bicyclic to monocyclic cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives as novel CCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor [mdpi.com]
